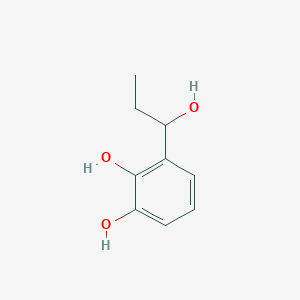

3-(1-Hydroxypropyl)benzene-1,2-diol

Description

Contextualization of 3-(1-Hydroxypropyl)benzene-1,2-diol within Catechol Chemistry

Catechol, or benzene-1,2-diol, is a dihydroxyphenol that is both industrially significant and biologically ubiquitous. It is a key building block for the synthesis of various pharmaceuticals, agrochemicals, and fragrances. The two hydroxyl groups on the catechol ring are crucial to its chemical reactivity, enabling it to participate in a range of reactions, including oxidation, chelation of metals, and electrophilic substitution.

The addition of an alkyl chain with a hydroxyl group, as in this compound, introduces several new features to the parent catechol structure. The propyl chain adds lipophilicity, while the secondary alcohol on the side chain introduces a new site for potential reactions and interactions. The position of this substituent at the 3-position is significant, influencing the electronic environment of the catechol ring and the steric accessibility of the hydroxyl groups. This specific substitution pattern distinguishes it from its isomers, such as 4-(1-hydroxypropyl)benzene-1,2-diol (B14699105) or 3-(3-hydroxypropyl)benzene-1,2-diol, each of which will exhibit unique chemical and physical properties.

Significance and Research Imperatives for this compound

While specific research on this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active catechols suggests potential areas of scientific interest. Catechol derivatives are known for their antioxidant properties, and the introduction of the 1-hydroxypropyl side chain could modulate this activity.

A primary research imperative for this compound would be its synthesis and subsequent characterization. The development of efficient and stereoselective synthetic routes is crucial for obtaining pure samples for further study. Once synthesized, a thorough investigation of its chemical properties, including its redox potential and acidity, would provide valuable insights. Furthermore, biological screening of this compound could uncover potential applications in areas such as medicinal chemistry or materials science, where the unique combination of the catechol core and the functionalized side chain might offer advantageous properties. The exploration of this and other specifically substituted catechols is essential for expanding the chemical space of this important class of compounds and potentially discovering new molecules with valuable applications.

Chemical and Physical Properties

While specific experimental data for this compound is limited, we can infer some of its properties based on its structure and data for related compounds.

| Property | Value | Source |

| Molecular Formula | C9H12O3 | chemsrc.com |

| Molecular Weight | 168.19 g/mol | nih.gov |

| CAS Number | 138427-63-1 | chemsrc.com |

| Hydrogen Bond Donor Count | 3 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Topological Polar Surface Area | 60.7 Ų | nih.gov |

| XLogP3 | 1.1 | nih.gov |

Synthesis of this compound

The synthesis of this compound can be approached through several established organic chemistry reactions. Two plausible synthetic routes are outlined below.

Route 1: Grignard Reaction with a Protected Catechol Aldehyde

A common method for forming carbon-carbon bonds and introducing a hydroxyl group is the Grignard reaction.

Protection of Catechol: The starting material would be 2,3-dihydroxybenzaldehyde. The two hydroxyl groups of the catechol are acidic and would react with the Grignard reagent. Therefore, they must first be protected. A common protecting group for catechols is the formation of a cyclic acetal, for example, using 2,2-dimethoxypropane (B42991) or a similar reagent to form a more stable protected intermediate.

Grignard Reaction: The protected 2,3-dialkoxybenzaldehyde can then be reacted with a Grignard reagent such as ethylmagnesium bromide (CH3CH2MgBr). The nucleophilic ethyl group of the Grignard reagent will attack the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with a mild acid will protonate the resulting alkoxide to yield the secondary alcohol.

Deprotection: The final step is the removal of the protecting group to regenerate the free catechol hydroxyl groups. This is typically achieved by acid-catalyzed hydrolysis.

Route 2: Dakin Oxidation of a Hydroxylated Phenyl Ketone

The Dakin oxidation is a useful reaction for converting an ortho- or para-hydroxylated phenyl aldehyde or ketone into a benzenediol.

Friedel-Crafts Acylation: Starting with a protected phenol (B47542), such as guaiacol (B22219) (2-methoxyphenol), a Friedel-Crafts acylation can be performed using propanoyl chloride and a Lewis acid catalyst (e.g., AlCl3) to introduce a propyl ketone group onto the benzene (B151609) ring. The reaction would likely yield a mixture of isomers, with the desired 2-hydroxy-3-propanoylphenol being one of the products.

Dakin Oxidation: The resulting ortho-hydroxylated phenyl ketone can then undergo a Dakin oxidation. This reaction typically uses hydrogen peroxide in a basic solution. The ketone is oxidized, and after rearrangement and hydrolysis, a second hydroxyl group is introduced ortho to the existing one, yielding the catechol derivative.

Demethylation (if necessary): If the starting material was guaiacol, the methyl ether would need to be cleaved to yield the free catechol. This can be achieved using strong acids like HBr or BBr3.

These proposed synthetic routes are based on well-established and reliable organic reactions, providing a clear pathway to obtaining this compound for further study.

Structure

3D Structure

Properties

CAS No. |

138427-63-1 |

|---|---|

Molecular Formula |

C9H12O3 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

3-(1-hydroxypropyl)benzene-1,2-diol |

InChI |

InChI=1S/C9H12O3/c1-2-7(10)6-4-3-5-8(11)9(6)12/h3-5,7,10-12H,2H2,1H3 |

InChI Key |

VCTFYMKANZNZGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C(=CC=C1)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 1 Hydroxypropyl Benzene 1,2 Diol and Analogues

Chemical Synthesis Approaches

Chemical synthesis provides a foundational framework for the production of 3-(1-hydroxypropyl)benzene-1,2-diol, offering routes that, while sometimes arduous, are well-understood and adaptable.

Traditional Synthetic Pathways

Traditional synthetic routes to this compound often involve the construction of the carbon skeleton followed by the introduction or modification of functional groups. A plausible and common strategy begins with a protected catechol derivative, such as 2,3-dimethoxybenzaldehyde (B126229). The synthesis of this starting material is well-documented and can be achieved through various methods, including the formylation of veratrole (1,2-dimethoxybenzene) chemicalbook.compatsnap.com.

Once 2,3-dimethoxybenzaldehyde is obtained, the three-carbon side chain can be introduced via a Grignard reaction. The reaction of the aldehyde with ethylmagnesium bromide would yield 1-(2,3-dimethoxyphenyl)propan-1-ol. The final and often challenging step is the demethylation of the two methoxy (B1213986) groups to unveil the catechol moiety. This cleavage is typically accomplished using strong reagents like boron tribromide or hydrobromic acid. The demethylation of guaiacol (B22219) (2-methoxyphenol) to catechol is a classic example of this type of transformation chemicalbook.com.

An alternative pathway involves the reduction of a corresponding ketone. For instance, the synthesis could start from 3'-hydroxypropiophenone, a commercially available compound whose preparation is also described in the literature chemicalbook.com. The reduction of the ketone functionality to a secondary alcohol would yield 1-(3-hydroxyphenyl)propan-1-ol. Subsequent ortho-hydroxylation of the phenolic ring would then produce the final product. However, achieving regioselectivity in the hydroxylation step can be challenging in chemical synthesis wur.nl.

| Step | Reaction | Starting Material | Reagents | Product |

| 1 | Grignard Reaction | 2,3-Dimethoxybenzaldehyde | Ethylmagnesium bromide, then H₃O⁺ | 1-(2,3-Dimethoxyphenyl)propan-1-ol |

| 2 | Demethylation | 1-(2,3-Dimethoxyphenyl)propan-1-ol | BBr₃ or HBr | This compound |

| Alt. Step 1 | Reduction | 3'-Hydroxypropiophenone | NaBH₄ or LiAlH₄ | 1-(3-Hydroxyphenyl)propan-1-ol |

| Alt. Step 2 | Hydroxylation | 1-(3-Hydroxyphenyl)propan-1-ol | Oxidizing agents | This compound |

Stereoselective Synthesis Strategies for this compound

The presence of a chiral center at the 1-position of the propyl side chain in this compound means that it can exist as two enantiomers, (R) and (S). The development of stereoselective synthetic methods to obtain enantiomerically pure forms of this compound is crucial for applications where specific stereochemistry is required.

A prominent strategy for achieving high enantioselectivity is the asymmetric reduction of the corresponding prochiral ketone, 1-(2,3-dihydroxyphenyl)propan-1-one. Asymmetric transfer hydrogenation (ATH) using catalysts developed by Noyori and others has proven to be a powerful tool for the enantioselective reduction of a wide range of ketones irb.hrresearchgate.netnih.govmdpi.com. These catalysts, typically ruthenium complexes with chiral diamine ligands, can deliver the desired alcohol in high enantiomeric excess (ee) mdpi.com. The choice of the (R,R) or (S,S) enantiomer of the catalyst directs the reduction to produce the corresponding (S) or (R) alcohol.

For example, the asymmetric transfer hydrogenation of β-ketoesters has been shown to produce chiral 3-aryl-3-hydroxypropanoic esters with excellent enantioselectivity, demonstrating the robustness of this method for creating chiral benzylic alcohols irb.hr. The principles of this reaction are directly applicable to the synthesis of the enantiomers of this compound from its ketone precursor.

Furthermore, chemo-enzymatic methods have been successfully employed for the synthesis of all four stereoisomers of the closely related compound, 1-phenylpropane-1,2-diol, through a two-step enzymatic process, highlighting the potential of biocatalysis in achieving high stereocontrol researchgate.net.

| Method | Catalyst/Enzyme | Key Feature | Potential Product |

| Asymmetric Transfer Hydrogenation | Ruthenium-based chiral catalysts (e.g., Noyori catalysts) | High enantioselectivity in ketone reduction. | (R)- or (S)-3-(1-Hydroxypropyl)benzene-1,2-diol |

| Enzymatic Reduction | Alcohol dehydrogenases | High stereospecificity. | Specific stereoisomers |

Chemo-Enzymatic and Biocatalytic Synthesis

The limitations of traditional chemical synthesis, such as harsh reaction conditions and the use of toxic reagents, have spurred the development of more environmentally benign chemo-enzymatic and biocatalytic approaches.

Enzyme-Mediated Transformations in Synthesis of Benzene-1,2-diol Derivatives

Enzymes offer remarkable selectivity and efficiency in catalyzing chemical reactions under mild conditions. For the synthesis of benzene-1,2-diol derivatives, enzymatic hydroxylation is a particularly attractive strategy nih.govresearchgate.net. Monooxygenases and dioxygenases are classes of enzymes capable of introducing hydroxyl groups onto aromatic rings researchgate.net.

A pertinent example is the use of unspecific peroxygenases (UPOs) for the benzylic hydroxylation of alkylbenzenes. For instance, an UPO from Agrocybe aegerita has been shown to catalyze the hydroxylation of propylbenzene (B89791) to 1-phenyl-1-propanol, a close structural analogue of the side chain of the target molecule rsc.org. This suggests that a similar enzymatic approach could be used to introduce the hydroxyl group at the benzylic position of a suitable precursor.

Microbial Biotransformation Routes

Whole-cell biotransformation leverages the metabolic pathways of microorganisms to carry out desired chemical conversions. Various microbial strains, particularly from the genus Pseudomonas, are known to degrade aromatic compounds through pathways that involve the formation of catechol intermediates wur.nl.

For instance, toluene (B28343) degradation by Pseudomonas putida proceeds via the formation of 3-methylcatechol (B131232) wur.nl. By genetically modifying these microorganisms, it is possible to accumulate specific catechol derivatives. This approach offers a potential route for the sustainable production of 3-substituted catechols from simple aromatic precursors. The biotransformation of propylbenzene or a related compound using engineered microorganisms could therefore be a viable method for the synthesis of this compound.

Derivatization Strategies for this compound

The three hydroxyl groups of this compound—two phenolic and one alcoholic—offer multiple sites for derivatization to modify its physicochemical properties or to attach it to other molecules. Standard derivatization techniques for hydroxyl groups can be applied researchgate.net.

Etherification of the hydroxyl groups can be achieved using alkyl halides or other alkylating agents under basic conditions. This can be used to introduce a variety of functional groups or protecting groups. Esterification, another common derivatization reaction, can be carried out using acyl chlorides or anhydrides. This allows for the introduction of ester functionalities, which can alter the molecule's polarity and biological activity.

The differential reactivity of the phenolic and alcoholic hydroxyl groups can potentially allow for selective derivatization. For example, the phenolic hydroxyls are more acidic and may react preferentially under certain conditions, allowing for the selective modification of the catechol ring while leaving the side-chain alcohol intact, or vice versa.

| Reaction | Reagent Type | Resulting Functional Group |

| Etherification | Alkyl halides, Sulfates | Ether (-OR) |

| Esterification | Acyl chlorides, Anhydrides | Ester (-O-C(O)R) |

| Silylation | Silyl halides | Silyl ether (-OSiR₃) |

Structural Elucidation and Spectroscopic Characterization of 3 1 Hydroxypropyl Benzene 1,2 Diol

Advanced Spectroscopic Techniques

The definitive structure of 3-(1-Hydroxypropyl)benzene-1,2-diol would be established through a combination of advanced spectroscopic methods. These techniques provide complementary information regarding the compound's atomic connectivity, molecular mass, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, a complete NMR analysis would involve several types of experiments.

¹H NMR Spectroscopy: This experiment would identify all unique proton environments in the molecule. The aromatic protons on the catechol ring would appear as distinct signals, with their chemical shifts and coupling patterns revealing their substitution pattern. The protons of the 1-hydroxypropyl side chain, including the methine proton adjacent to the hydroxyl group and the methylene (B1212753) and methyl protons, would each produce characteristic signals. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR Spectroscopy: This technique would reveal the number of unique carbon atoms in the molecule, including the distinct carbons of the benzene (B151609) ring and the propyl side chain. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between aromatic, alcohol-bearing, and aliphatic carbons.

2D NMR Techniques: To definitively assign all proton and carbon signals and confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. COSY would establish proton-proton couplings within the propyl chain and the aromatic ring. HSQC would link each proton to its directly attached carbon atom. Finally, HMBC would reveal longer-range couplings between protons and carbons, confirming the attachment of the propyl chain to the catechol ring and the positions of the hydroxyl groups.

Without experimental data, a representative data table cannot be generated.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry would be used to determine the exact molecular formula of this compound.

In a tandem mass spectrometry (MS/MS) experiment, the molecular ion would be isolated and fragmented. The resulting fragmentation pattern would be characteristic of the compound's structure. Plausible fragmentation pathways for this compound would include the loss of a water molecule from the propyl side chain, cleavage of the bond between the benzylic carbon and the rest of the side chain, and fragmentation of the propyl group itself. Analysis of these fragment ions would provide strong evidence for the proposed structure.

A detailed table of fragmentation patterns is not available due to the lack of experimental data.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. C-H stretching vibrations for the aromatic ring would appear around 3100-3000 cm⁻¹, while those for the aliphatic propyl group would be observed in the 3000-2850 cm⁻¹ range. Characteristic C=C stretching vibrations of the aromatic ring would be found in the 1600-1450 cm⁻¹ region. C-O stretching vibrations for the hydroxyl groups would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the benzene ring would be expected to produce a strong signal.

Specific peak assignments are not possible without experimental spectra.

Chiroptical Spectroscopy for Stereochemical Assignment

The 1-hydroxypropyl side chain of this compound contains a chiral center at the carbon atom bearing the hydroxyl group. This means the compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), would be necessary to study the stereochemistry of the molecule.

These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. The resulting spectra are unique for each enantiomer and can be used to determine the absolute configuration of a chiral center, often through comparison with theoretical calculations. Without a sample of known chirality or published reference spectra, the stereochemical assignment cannot be made.

X-ray Crystallography and Solid-State Structure Analysis

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the conformation of the propyl side chain relative to the benzene ring.

Furthermore, X-ray crystallography would unambiguously establish the relative stereochemistry in the crystal lattice and, if a pure enantiomer is crystallized, its absolute configuration. The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which govern the packing of the molecules in the crystal. No crystallographic data for this compound has been reported in the Cambridge Structural Database or other public repositories.

Computational Chemistry and Molecular Modeling of 3 1 Hydroxypropyl Benzene 1,2 Diol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information on electron distribution, molecular orbital energies, and other key electronic characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density. unitn.it For aromatic compounds like 3-(1-Hydroxypropyl)benzene-1,2-diol, DFT can be employed to understand how the hydroxyl and hydroxypropyl substituents influence the electron distribution on the benzene (B151609) ring.

Studies on various catechol derivatives demonstrate that DFT is effective in analyzing the impact of different substituent groups on the electronic properties of the catechol core. chemrxiv.org For instance, research on substituted catechols has shown that the type and position of substituents significantly alter the molecule's electronic inductive and resonance effects. chemrxiv.org These effects are crucial in determining the reactivity of the molecule, including its ability to participate in electron transfer reactions. chemrxiv.org

A key aspect of DFT analysis involves the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical indicators of a molecule's reactivity. A smaller HOMO-LUMO energy gap suggests that the molecule can be more easily excited and is generally more reactive. For this compound, the HOMO is expected to be localized on the electron-rich catechol ring, while the LUMO would represent the lowest energy state for an additional electron. DFT calculations could precisely map the distribution of these orbitals and quantify the energy gap, offering insights into its potential as an antioxidant or its role in chemical reactions.

A hypothetical DFT analysis of this compound would likely yield data similar to that found for other catechol derivatives, as illustrated in the table below, which showcases typical electronic properties calculated for analogous compounds.

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | A relatively high HOMO energy would suggest good antioxidant potential. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | The LUMO energy would indicate its susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap would imply higher reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | The presence of hydroxyl groups would result in a significant dipole moment, influencing solubility and intermolecular interactions. |

| Electron Density Distribution | The spatial distribution of electrons in the molecule. | DFT would reveal areas of high and low electron density, identifying potential sites for electrophilic and nucleophilic attack. |

Ab Initio Methods for Molecular Properties

Ab initio quantum chemistry methods are based on first principles, without the use of experimental data for parametrization. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties. While computationally more demanding than DFT, they are valuable for benchmarking and for systems where DFT may be less reliable.

For this compound, ab initio calculations could be used to obtain a precise geometry of the molecule, including bond lengths, bond angles, and dihedral angles. These calculations would also provide accurate energies for different conformations of the flexible 1-hydroxypropyl side chain, helping to identify the most stable three-dimensional structure. Furthermore, ab initio methods have been successfully used to study the non-covalent interactions in dimers of related molecules like phenol (B47542) and catechol, which are crucial for understanding their behavior in condensed phases. researchgate.net A study on 6-substituted dopamine (B1211576) derivatives utilized ab initio computational analysis to inform the synthesis of novel catecholic ligands as inhibitors of catechol-O-methyltransferase (COMT). nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. MD simulations can provide a detailed view of the dynamic behavior of this compound in different environments, such as in aqueous solution or interacting with a biological membrane.

Research on catechol and its analogs has employed MD simulations to investigate their adsorption behavior on various surfaces and their interactions with water. researchgate.netresearchgate.net For example, simulations have shown that catechol molecules can displace water and strongly adsorb to surfaces like alumina, a process driven by hydrogen bonding from the two adjacent hydroxyl groups. researchgate.net Similarly, MD simulations of this compound in water would reveal how the molecule forms hydrogen bonds with surrounding water molecules, influencing its solubility and conformational preferences.

MD simulations can also be used to explore the interactions between this compound and biological macromolecules, such as proteins or enzymes. This can provide insights into its potential mechanisms of action if it were to act as a drug or a signaling molecule. For example, MD simulations of catechol derivatives have been used to study their binding modes within the active sites of enzymes like SARS-CoV-2 3CLpro. nih.gov

Structure-Activity Relationship (SAR) Modeling for Biological Insights

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. longdom.org These models are invaluable in drug discovery and toxicology for predicting the activity of new compounds and for understanding the structural features that are important for a particular biological effect. bio-hpc.eu

While specific SAR studies on this compound are not available, the principles can be applied based on research on related dihydroxybenzene and catechol derivatives. nih.govnih.gov For instance, QSAR models have been developed to predict the mutagenicity of related unsaturated carbonyl compounds and the inhibitory activity of compounds against enzymes like human monoamine oxidase. bio-hpc.eu

A hypothetical SAR study of a series of compounds including this compound might investigate how variations in the alkyl side chain or the substitution pattern on the benzene ring affect a specific biological activity, such as antimicrobial or antitumor effects. nih.govrsc.org The table below illustrates the kind of data that would be generated in a QSAR study.

| Descriptor | Type | Relevance to Biological Activity |

| LogP | Lipophilicity | Influences membrane permeability and transport to the site of action. |

| Molecular Weight | Size | Can affect binding to a target site and diffusion. |

| Hydrogen Bond Donors/Acceptors | Electronic | Determines the potential for specific interactions with biological targets. |

| Topological Polar Surface Area (TPSA) | Steric/Electronic | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| van der Waals Volume | Steric | Relates to the size and shape of the molecule, which is critical for fitting into a binding pocket. nih.gov |

By developing a QSAR model, one could predict the biological activity of this compound and design new, more potent analogs. rsc.orgnih.gov

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are highly effective at predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules. youtube.com For this compound, these predictions can be compared with experimental spectra to confirm its structure.

DFT calculations can predict the vibrational frequencies that correspond to the peaks in an infrared (IR) spectrum. nih.gov The calculated IR spectrum for this compound would show characteristic peaks for the O-H stretching of the hydroxyl groups, the C-H stretching of the alkyl chain and aromatic ring, and the C=C stretching of the benzene ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. nih.govnih.gov These calculations would predict the chemical shift for each unique proton and carbon atom in this compound, which would be invaluable for assigning the signals in an experimental NMR spectrum. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. nih.gov

The following table shows a hypothetical comparison of predicted and experimental spectroscopic data for a related catechol derivative, illustrating the utility of this approach.

| Spectroscopic Technique | Predicted Parameter | Experimental Value |

| FT-IR | O-H stretch | ~3400-3300 cm⁻¹ |

| Aromatic C-H stretch | ~3100-3000 cm⁻¹ | |

| Aliphatic C-H stretch | ~2960-2850 cm⁻¹ | |

| ¹³C NMR | Aromatic C-OH | ~145-155 ppm |

| Aromatic C-H | ~110-130 ppm | |

| Aliphatic C-OH | ~65-75 ppm | |

| Aliphatic CH₂/CH₃ | ~10-40 ppm | |

| ¹H NMR | Ar-OH | ~8-9 ppm |

| Ar-H | ~6.5-7.5 ppm | |

| CH-OH | ~4.5-5.5 ppm | |

| CH₂/CH/OH | ~1.5-4.0 ppm | |

| CH₃ | ~0.8-1.2 ppm |

Biochemical Interactions and Mechanistic Studies of 3 1 Hydroxypropyl Benzene 1,2 Diol

Enzymatic Pathways and Biotransformations

The biotransformation of catechols, including likely pathways for 3-(1-hydroxypropyl)benzene-1,2-diol, involves a series of enzymatic reactions aimed at increasing their water solubility and facilitating their excretion from the body. These reactions are broadly categorized into phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions. nih.gov

Oxidative Biotransformations Mediated by Peroxygenases and Cytochrome P450 Enzymes

Oxidative metabolism is a critical pathway for catechols. Unspecific peroxygenases (UPOs), a class of heme-thiolate proteins, can catalyze the oxygenation of various organic substrates. mdpi.com These enzymes are capable of hydroxylating aromatic rings, such as in benzene (B151609), to form phenol (B47542), which can be further hydroxylated to produce catechol (1,2-dihydroxybenzene) and hydroquinone (B1673460) (1,4-dihydroxybenzene). mdpi.comnih.gov The catechol can then be oxidized to o-benzoquinone. nih.gov

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the oxidation of catechols. nih.gov Specifically, isoforms such as CYP1A1, CYP1B1, and CYP3A4 are known to catalyze the oxidation of catechol estrogens to their corresponding reactive quinones. nih.gov This oxidation is a key step that can lead to further reactions. The oxidation of dietary polyphenols with a catechol structure results in the formation of a reactive o-quinone. nih.gov

| Enzyme Family | Specific Isoforms | Role in Catechol Metabolism |

| Unspecific Peroxygenases (UPOs) | e.g., from Agrocybe aegerita | Hydroxylation of aromatic rings to form catechols and subsequent oxidation to o-quinones. nih.gov |

| Cytochrome P450 (CYP) | CYP1A1, CYP1B1, CYP3A4 | Oxidation of catechol estrogens to reactive quinones. nih.gov |

| Catechol Oxidase | Type 3 di-copper cofactor enzymes | Catalyzes the oxidation of ortho-diphenols into ortho-quinones. wikipedia.org |

Reductive and Hydrolytic Enzymatic Reactions

The o-quinones formed from the oxidation of catechols are highly reactive electrophiles. These can undergo reduction back to the parent catechol. For instance, catechols can be produced by a reversible two-electron, two-proton reduction of 1,2-benzoquinone. wikipedia.org

Hydrolytic reactions are also relevant, particularly for conjugated metabolites. For example, catechol cyclic sulfate (B86663) can undergo alkaline hydrolysis. acs.org The hydrolysis of sulfate and glucuronide conjugates is a key step in the enterohepatic circulation of some phenolic compounds. While specific hydrolases for this compound have not been characterized, the general enzymatic machinery for cleaving such conjugates is present in various tissues.

Conjugation Reactions and Their Enzymatic Basis

Conjugation is a major metabolic pathway for catechols, significantly increasing their polarity and facilitating their elimination. The principal conjugation reactions are glucuronidation and sulfation.

Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). A wide range of catechols are substrates for UGTs, with isoforms like UGT1A6 and UGT2B1 being particularly active in rat liver microsomes. nih.gov The rate of glucuronidation is influenced by the physicochemical properties of the catechol, with a strong positive correlation observed with the hydrophobicity/molar volume ratio. nih.gov The pKa of the catechol group also plays a role, with an optimal pKa for glucuronidation being between 8 and 9. nih.gov Catechol glucuronide is classified as a phenolic glycoside. hmdb.ca

Sulfation: The sulfation of catechols is another important phase II reaction, catalyzed by sulfotransferases (SULTs). Catechol can be sulfonated using concentrated sulfuric acid. google.com Catechol sulfate is a known metabolite and can be synthesized by the reaction of catechol with sulfuryl chloride. chemicalbook.com

O-methylation: Catechol-O-methyltransferase (COMT) is a key enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of the catechol ring. pharmainfonepal.comyoutube.comslideshare.net This reaction produces guaiacol (B22219) (2-methoxyphenol) derivatives.

| Conjugation Reaction | Key Enzymes | Resulting Metabolite |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs), e.g., UGT1A6, UGT2B1 | Catechol glucuronides nih.gov |

| Sulfation | Sulfotransferases (SULTs) | Catechol sulfates google.com |

| O-methylation | Catechol-O-methyltransferase (COMT) | Guaiacol derivatives youtube.com |

Molecular Target Interactions and Binding Mechanisms

The biological effects of catechols are often mediated by their interaction with specific molecular targets, such as enzymes and receptors.

Enzyme Inhibition Studies and Kinetic Analysis

Catechol derivatives have been shown to inhibit certain enzymes. For example, some catechol-containing compounds are known inhibitors of catechol-O-methyltransferase (COMT). nih.gov This inhibition can affect the metabolism of endogenous and exogenous catechols. The kinetics of the reduction of cytochrome c by catechols have been studied, indicating that the deprotonated forms of these compounds are the active reducing agents, with the dianionic forms being the most effective. nih.gov

Receptor Binding and Activation Profiling

In Vitro Biological Activities and Cellular Mechanisms

The in vitro biological activities of this compound are not yet extensively documented in publicly available scientific literature. However, based on the activities of structurally analogous compounds, several potential mechanisms of action can be inferred.

Currently, there is a lack of specific studies investigating the antimalarial activity and molecular mechanisms of this compound. However, other phenolic compounds, including some with a catechol structure, have demonstrated antimalarial properties. The proposed mechanisms for these related compounds often involve the inhibition of parasitic enzymes or interference with the parasite's ability to detoxify heme. For instance, some research has explored the ability of certain synthetic compounds to inhibit β-hematin formation, a crucial process for the survival of the malaria parasite. mdpi.com The presence of the catechol group in this compound suggests it could potentially chelate metal ions, a property that is sometimes linked to antimalarial action. mdpi.com Further research is necessary to determine if this compound exhibits any significant antimalarial effects and, if so, to elucidate the specific molecular pathways involved.

The antimycobacterial properties of this compound have not been specifically reported in the available scientific literature. Nevertheless, various phenolic and polyphenolic compounds have been investigated for their activity against Mycobacterium tuberculosis and other mycobacterial species. The mechanisms of action for these compounds can be diverse, including the disruption of the mycobacterial cell wall integrity, inhibition of essential enzymes, or interference with cellular energy production. For example, some studies have shown that certain molecules can act synergistically with existing antimycobacterial drugs. Given the structural features of this compound, it is plausible that it could interact with mycobacterial proteins or cell membrane components, but dedicated studies are required to confirm any such activity and to understand the underlying mechanisms.

While direct studies on the antiproliferative mechanisms of this compound are limited, extensive research has been conducted on structurally related compounds, such as hydroxytyrosol (B1673988) and other synthetic diarylpentanoids. These compounds have been shown to exert antiproliferative effects on various cancer cell lines through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis is a key mechanism for eliminating cancerous cells and is often characterized by morphological changes such as cell shrinkage and chromatin condensation. The induction of apoptosis by related phenolic compounds is frequently associated with the modulation of pro-apoptotic and anti-apoptotic proteins. For example, an increase in the expression of Bax (a pro-apoptotic protein) and a decrease in the expression of Bcl-2 (an anti-apoptotic protein) are common findings. Furthermore, the activation of caspases, a family of proteases that execute the apoptotic process, is another critical step.

Cell cycle analysis, often performed using flow cytometry, can reveal the phase at which a compound arrests cell proliferation. For instance, some antiproliferative agents cause an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle, preventing them from proceeding to mitosis.

The table below summarizes the antiproliferative effects of a related diarylpentanoid compound, MS13, on non-small cell lung cancer cell lines, illustrating the type of data that would be valuable for understanding the potential of this compound.

Table 1: Antiproliferative Activity of a Structurally Related Diarylpentanoid (MS13)

| Cell Line | Compound | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |

|---|---|---|---|---|

| NCI-H520 | MS13 | 6.3 | 24 | 61 |

| NCI-H520 | MS13 | 3.1 | 48 | 86 |

| NCI-H520 | MS13 | 3.1 | 72 | 78 |

| NCI-H520 | MS13 | 6.3 | 48 | 40 |

| NCI-H520 | MS13 | 6.3 | 72 | 30 |

| NCI-H520 | MS13 | 12.5 | 24 | <15 |

| NCI-H23 | MS13 | 3.1 | Not Specified | 60 |

Data derived from a study on the antiproliferative effects of the diarylpentanoid MS13 on human non-small cell lung cancer cells.

Further investigation into the effects of this compound on various cancer cell lines is needed to determine its specific antiproliferative mechanisms.

The antioxidant properties of phenolic compounds, particularly catechols, are well-established. The two adjacent hydroxyl groups on the benzene ring of this compound are characteristic of a catechol structure, which is known to be an effective scavenger of free radicals. The antioxidant mechanism of catechols typically involves the donation of a hydrogen atom from one of the hydroxyl groups to a free radical, thereby neutralizing it. The resulting catechol-derived radical is relatively stable due to resonance delocalization, which makes the parent molecule an effective antioxidant.

Common in vitro assays to evaluate antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this assay, the ability of a compound to donate a hydrogen atom and reduce the stable DPPH radical is measured spectrophotometrically. The result is often expressed as an IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Biosynthesis of this compound in Natural Systems

Detailed information on the specific biosynthetic pathway of this compound in natural systems is not well-documented. However, based on the biosynthesis of other simple phenols and phenylpropanoids in plants, a general pathway can be proposed. These compounds are typically derived from the shikimate pathway, which produces the aromatic amino acids phenylalanine and tyrosine.

The biosynthesis would likely proceed through a series of enzymatic reactions starting from a precursor like p-coumaric acid or ferulic acid. These precursors can undergo chain shortening or other modifications to form the propyl side chain. The formation of the catechol (1,2-diol) structure often involves hydroxylation reactions catalyzed by cytochrome P450 monooxygenases. The final steps might involve reductions to form the hydroxyl group on the propyl side chain. Further research, including isotopic labeling studies and identification of specific enzymes in organisms that produce this compound, is needed to elucidate the precise biosynthetic route.

Analytical Methodologies for Identification and Quantification of 3 1 Hydroxypropyl Benzene 1,2 Diol

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 3-(1-Hydroxypropyl)benzene-1,2-diol. The choice of technique depends on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and whether quantification or identification is the primary goal.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. However, due to the polar nature of the hydroxyl groups in this compound, direct analysis by GC is challenging. These polar functional groups can lead to poor peak shape and low sensitivity. To overcome this, a derivatization step is necessary to convert the analyte into a more volatile and less polar derivative. ijern.com

A common derivatization technique for compounds containing hydroxyl groups, such as catechols, is silylation. ijern.com This involves replacing the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in combination with a catalyst such as trimethylchlorosilane (TMCS) are frequently used for this purpose. researchgate.net The derivatization reaction makes the compound more amenable to GC analysis.

The development of a GC-MS method for the TMS-derivative of this compound would involve optimizing several parameters:

Injector Temperature and Mode: A split/splitless injector is typically used. While splitless injection offers higher sensitivity, it can sometimes result in peak tailing for more volatile compounds. mdpi.com

Oven Temperature Program: A temperature program is employed to ensure good separation of the analyte from other components in the sample. This typically involves an initial hold at a lower temperature, followed by a ramp to a higher temperature. researchgate.net

Carrier Gas Flow Rate: Helium is commonly used as the carrier gas, with a constant flow rate to ensure reproducible retention times. researchgate.net

Mass Spectrometer Parameters: The mass spectrometer is typically operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is often preferred over full-scan mode due to its higher sensitivity and selectivity. researchgate.netkoreascience.kr

A representative chromatogram would show a well-resolved peak for the derivatized this compound, with the mass spectrum providing characteristic fragment ions for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for the analysis of polar compounds like this compound, as it often does not require derivatization. This technique offers high sensitivity and selectivity, making it suitable for complex matrices. mdpi.com

Method development for LC-MS/MS analysis would focus on:

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is commonly used for the separation of phenolic compounds. A C18 column is a popular choice. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is usually employed to achieve optimal separation.

Mass Spectrometric Detection: Electrospray ionization (ESI) is a common ionization source for this type of analyte, typically operated in negative ion mode for phenolic compounds. For quantification, multiple reaction monitoring (MRM) is used. This involves selecting a specific precursor ion (the deprotonated molecule, [M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This highly selective process minimizes interferences from the sample matrix. mdpi.com

The high sensitivity of LC-MS/MS allows for the detection and quantification of this compound at very low concentrations.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for determining the purity and for quantifying less complex samples of this compound. nih.gov While not as sensitive as LC-MS/MS, it is a robust and reliable method for many applications.

The development of an HPLC-UV method would be similar to the chromatographic part of the LC-MS/MS method, utilizing a reversed-phase column and a gradient elution with a water/organic solvent mobile phase. nih.gov Detection is typically performed at the wavelength of maximum absorbance of the catechol moiety. A diode array detector (DAD) can be beneficial as it provides spectral information, which aids in peak identification and purity assessment. mdpi.com

Sample Preparation and Derivatization Techniques for Analysis

The preparation of the sample is a critical step to ensure accurate and reproducible results. For the analysis of this compound, the sample preparation method will depend on the nature of the sample matrix.

For GC-MS analysis, as previously mentioned, derivatization is essential. The silylation reaction with BSTFA and TMCS is a common approach. researchgate.net The reaction is typically carried out by heating the dried sample extract with the derivatizing reagents in a suitable solvent like pyridine (B92270) or acetonitrile. koreascience.kr

For LC-MS/MS and HPLC analysis, sample preparation may involve:

Extraction: If the analyte is in a solid or semi-solid matrix, an extraction step is required. This can be achieved using a suitable solvent, such as methanol or a methanol/water mixture. mdpi.com Techniques like solid-phase extraction (SPE) can be used to clean up the sample and concentrate the analyte. SPE cartridges with phenylboronate (B1261982) moieties can be particularly effective for the selective extraction of catechols.

Filtration: Prior to injection into the HPLC or LC-MS/MS system, the sample extract should be filtered through a syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any particulate matter that could damage the chromatographic column.

Validation of Analytical Methods for Research Applications

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The validation process involves evaluating several key parameters according to established guidelines.

A validated analytical method for this compound would have the following characteristics demonstrated:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis. A good correlation coefficient (R² > 0.99) is generally required. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank sample with a known amount of the analyte and calculating the percent recovery. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often estimated based on the signal-to-noise ratio (typically 3:1).

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often estimated based on the signal-to-noise ratio (typically 10:1). koreascience.kr

The following interactive table summarizes typical validation parameters for an analytical method.

| Parameter | Typical Acceptance Criteria |

| Linearity (R²) | > 0.99 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (RSD) | < 15% |

| Limit of Detection (S/N) | 3:1 |

| Limit of Quantification (S/N) | 10:1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.